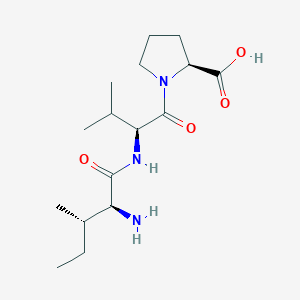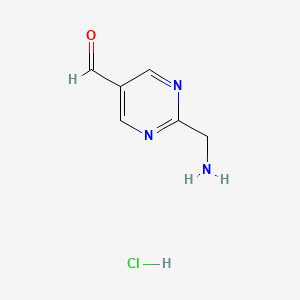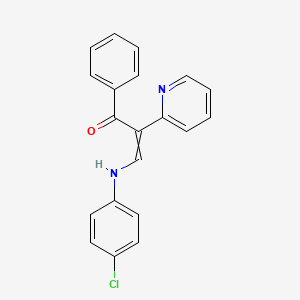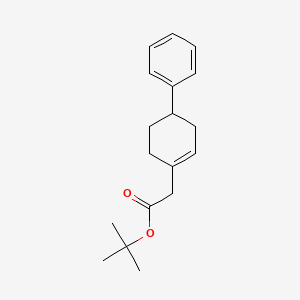
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a phenyl group attached to a cyclohexene ring, which is further connected to an acetic acid moiety esterified with tert-butyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester typically involves the esterification of (4-Phenyl-1-cyclohexenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, involves the use of a strong base like sodium hydroxide.
Reduction: Reduction reactions typically use lithium aluminum hydride (LiAlH4) in anhydrous ether as the solvent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: The major products are (4-Phenyl-1-cyclohexenyl)acetic acid and tert-butyl alcohol.
Reduction: The major product is (4-Phenyl-1-cyclohexenyl)methanol.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester involves its hydrolysis by esterases to produce (4-Phenyl-1-cyclohexenyl)acetic acid and tert-butyl alcohol. The acid can then interact with various molecular targets, depending on the biological context. For example, it may inhibit certain enzymes or interact with receptors, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenyl-1-cyclohexenyl)acetic acid methyl ester
- (4-Phenyl-1-cyclohexenyl)acetic acid ethyl ester
- (4-Phenyl-1-cyclohexenyl)acetic acid isopropyl ester
Uniqueness
(4-Phenyl-1-cyclohexenyl)acetic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts, making it more suitable for certain applications where stability is crucial.
Properties
CAS No. |
919769-04-3 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-phenylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-18(2,3)20-17(19)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3 |
InChI Key |
NKQGCBNUONEPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
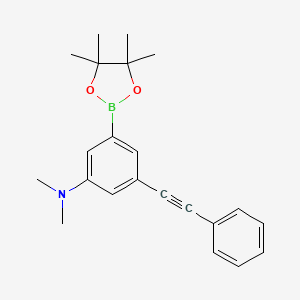

![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
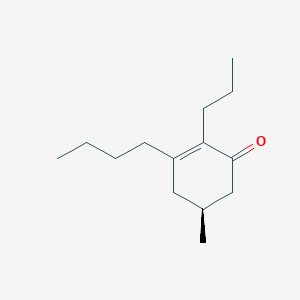
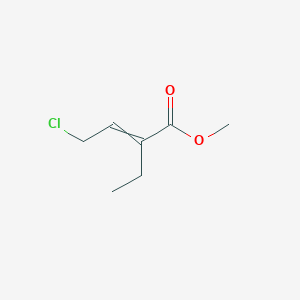
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
